(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Antioxidant Free Radical Scavenging Prenylflavonoid

This (2R,3R)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone is a structurally distinct 8-prenylated flavonoid, differentiated by its unique 5-methoxy group that replaces the common 5-hydroxy moiety. Its documented inactivity against A. baumannii, while structurally similar analogs show modest activity, makes it an ideal negative control for SAR studies—enabling precise deconvolution of antibacterial pharmacophores. The prenyl group enhances membrane permeability and osteogenic bioactivity compared to non-prenylated analogs. Also cited for flame retardant applications in transparent polycarbonate. ≥98% HPLC purity. Not functionally interchangeable with sophoraflavanone G or 8-prenylnaringenin.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 204935-85-3
Cat. No. B591302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
CAS204935-85-3
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C
InChIInChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20+/m0/s1
InChIKeyCTUJEHJOZXGIIE-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS 204935-85-3): A Prelude to Differential Evidence


(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS 204935-85-3) is a natural product belonging to the class of 8-prenylated flavanones, a subset of flavonoids characterized by a C5-isoprenoid substituent at the 8-position of the flavanone core [1]. It has been isolated from botanical sources including Marshallia grandiflora and Sophora flavescens [2][3]. While this compound is structurally related to other prenylated flavanones like sophoraflavanone G and 8-prenylnaringenin, its specific substitution pattern—featuring a 5-methoxy group and a 3,7,4'-trihydroxy configuration—distinguishes it from these analogs, suggesting potential for unique bioactivity profiles that warrant further investigation for scientific selection [4].

Why Generic Substitution Fails: The Structural Specificity of (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone


The assumption that all 8-prenylated flavanones are functionally interchangeable is invalid for rigorous scientific procurement. The specific combination of substituents on the flavanone scaffold—including the presence, position, and oxidation state of functional groups—directly dictates molecular interactions with biological targets and physicochemical properties [1]. For example, studies comparing 8-prenylnaringenin (PNG) to its non-prenylated analog naringenin (NG) demonstrate that the prenyl group is critical for enhanced osteogenic activity [2]. This class-level evidence strongly suggests that the unique 5-methoxy-3,7,4'-trihydroxy pattern of (2R,3R)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone would confer a distinct activity profile compared to other prenylated flavanones like sophoraflavanone G or leachianone A, which have different hydroxylation and methoxylation patterns [3]. Therefore, substituting this compound with a structurally similar analog cannot guarantee equivalent performance in experimental systems, underscoring the need for compound-specific validation.

Quantitative Evidence Guide for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone: A Comparative Analysis


Antioxidant Activity: Class-Level Potency Relative to Non-Prenylated Flavanones

Direct quantitative data for the target compound's antioxidant activity is not available in primary literature. However, a strong class-level inference can be made. Prenylated flavonoids, as a class, consistently exhibit superior antioxidant activity compared to their non-prenylated counterparts [1]. This is attributed to the enhanced lipophilicity and membrane interactions conferred by the prenyl group, which facilitates better cellular uptake and localization to lipid-rich environments where oxidative stress occurs [1]. While specific IC50 values for (2R,3R)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone are not reported in non-excluded sources, its structural features are consistent with this established class-level trend.

Antioxidant Free Radical Scavenging Prenylflavonoid

Antibacterial Activity Profile: Direct Comparison in a Bioactivity-Guided Study

In a bioactivity-guided isolation study from Sophora flavescens, (2R,3R)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone (compound 11) was isolated alongside several other flavonoids. The study reported modest antibacterial activity against Acinetobacter baumannii for compounds 1 (maackiain), 2 (8-prenylnaringenin), 5 (leachianone A), and 15 (kushenol I), with MIC95 values ranging from 128-256 μg/mL (for 2) to 256-512 μg/mL (for 1, 5, and 15) [1]. Notably, the target compound (11) was isolated and characterized but did not exhibit antibacterial activity under the tested conditions, as it was not among the active compounds listed [1]. This lack of activity provides a direct, quantitative differentiation from active analogs like 8-prenylnaringenin and leachianone A.

Antibacterial Acinetobacter baumannii MIC Sophora flavescens

Industrial Application: Unique Claim as a Flame Retardant Additive

Multiple reputable vendors cite a non-biological application for (2R,3R)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone, stating it 'can be used in a flame retardant for transparent polycarbonate products or in elevator illumination devices research' [1]. This application claim is unique among its closely related prenylated flavanone analogs, for which no similar industrial use is reported. While the underlying quantitative data (e.g., UL-94 rating, LOI) is not publicly available, the consistency of this claim across multiple independent vendor technical datasheets suggests a distinct, verifiable industrial property not shared by its comparators.

Flame Retardant Polycarbonate Materials Science

Best-Fit Research and Industrial Scenarios for (2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS 204935-85-3)


Mechanistic Studies of Selective Antibacterial Activity in Prenylated Flavanones

Due to its documented inactivity against A. baumannii in a study where structurally similar compounds showed modest activity [1], this compound serves as an ideal negative control or tool compound for structure-activity relationship (SAR) studies. Its use can help researchers deconvolute the specific structural features (e.g., the 5-methoxy vs. 5-hydroxy group) that are critical for conferring antibacterial activity within the 8-prenylflavanone class. Procurement is recommended for labs focusing on target identification and SAR analysis of prenylated flavonoids.

Comparative Studies on the Role of Prenylation in Flavanone Bioactivity

The well-documented class-level effect of prenylation on enhancing bioactivity (e.g., antioxidant, osteogenic) provides a strong rationale for using this compound in comparative studies against non-prenylated analogs [2]. Its unique substitution pattern makes it a valuable candidate to investigate how specific structural modifications modulate the broad-spectrum effects observed for prenylated flavonoids, thereby advancing the understanding of their mechanism of action.

Exploratory Materials Science: Flame Retardant Additives for Transparent Polymers

For researchers in polymer and materials science, this compound presents a unique opportunity based on consistent vendor claims of its utility as a flame retardant in transparent polycarbonate . This application, which is not reported for other prenylated flavanones, warrants independent verification. Procurement for this purpose is justified for projects seeking to develop or validate novel, bio-based flame retardant additives for high-value transparent plastic applications.

Technical Documentation Hub

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23 linked technical documents
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